Baseline Purity and Physicochemical Specification vs. Closest Structural Analogs
The target compound is supplied at a certified purity of ≥98% as documented by ChemScene, CymitQuimica, and Leyan . In contrast, the closely related isobutyl analog N-((4-((dimethylamino)methyl)thiazol-2-yl)methyl)-2-methylpropan-1-amine (CAS 1249781-85-8) and the simpler primary amine {4-[(dimethylamino)methyl]-1,3-thiazol-2-yl}methanamine are listed by certain vendors without a quantified purity specification or with lower stated purity, introducing procurement uncertainty . The molecular weight of the target compound (213.34 g/mol) and its C₁₀H₁₉N₃S formula distinguish it from the isobutyl analog (C₁₁H₂₁N₃S, MW 227.37 g/mol) and the chloromethyl analog 2-((dimethylamino)methyl)-4-(chloromethyl)thiazole (C₇H₁₁ClN₂S, MW 190.69 g/mol), which are often used in nizatidine synthesis [1].
| Evidence Dimension | Purity specification and molecular identity |
|---|---|
| Target Compound Data | Purity ≥98%; MW 213.34 g/mol; C₁₀H₁₉N₃S |
| Comparator Or Baseline | Isobutyl analog (CAS 1249781-85-8): purity not consistently specified; MW 227.37 g/mol. Chloromethyl analog: MW 190.69 g/mol; purity variable. |
| Quantified Difference | No head-to-head purity assay data available; molecular weight differs by 14 g/mol (isobutyl) and 23 g/mol (chloromethyl). |
| Conditions | Vendor product specifications as of 2026; no independent analytical cross-validation. |
Why This Matters
For procurement, the explicit 98% purity threshold and consistent molecular identity reduce the risk of batch variability that may confound structure–activity relationship studies, though the absence of inter-vendor comparative certificates of analysis remains a limitation.
- [1] PT515121E patent. 'Process for preparing nizatidine intermediates and related compounds.' Google Patents, accessed 2026. View Source
